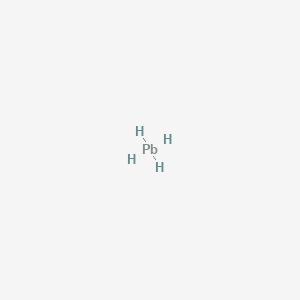
Plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane is a mononuclear parent hydride and a lead hydride.
Aplicaciones Científicas De Investigación
Analytical Chemistry
1.1 Hydride Generation Techniques
Plumbane is primarily utilized in hydride generation techniques for the sensitive determination of lead in various matrices. The generation of this compound can be enhanced through the use of potassium hexacyanoferrate(III) as an oxidant, which increases the yield of this compound formation during analytical procedures. This method has been integrated with techniques such as:
- Flame Atomic Absorption Spectroscopy (FAAS)
- Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
- Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
These techniques benefit from the high sensitivity and efficiency of this compound generation, making it a valuable tool for detecting trace levels of lead in environmental samples and biological matrices .
1.2 Case Studies
A study highlighted the optimization of various parameters affecting this compound generation, including concentrations of potassium hexacyanoferrate(III) and sodium borohydride (NaBH₄). The optimal conditions were established to maximize analytical signals, demonstrating the effectiveness of this compound in enhancing detection limits for lead .
Environmental Applications
2.1 Lead Detection in Environmental Samples
This compound's utility extends to environmental monitoring, where it aids in assessing lead contamination in soil and water samples. The ability to generate volatile lead species facilitates the analysis of lead levels without extensive sample preparation, thus streamlining environmental assessments .
2.2 Regulatory Assessments
This compound is included in regulatory frameworks assessing the health impacts of lead compounds. Its derivatives are evaluated under initiatives like the European Union's REACH program to understand their environmental persistence and toxicity .
Industrial Applications
3.1 Fuel Additives
Certain derivatives of this compound, particularly tetraalkyl lead compounds, have historically been used as fuel additives to enhance octane ratings. Although their use has declined due to environmental concerns regarding lead emissions, they remain a point of interest for studying alternative fuel formulations .
3.2 Chemical Synthesis
This compound also plays a role in chemical synthesis processes where lead is required as a precursor or catalyst. Its unique properties allow for specific reactions that may not be feasible with other compounds .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used in hydride generation for sensitive detection of lead |
| Environmental Monitoring | Facilitates assessment of lead contamination in soil and water |
| Regulatory Assessments | Evaluated under EU REACH for health and environmental impact |
| Industrial Use | Historically used as a fuel additive; potential applications in synthesis |
Propiedades
Número CAS |
15875-18-0 |
|---|---|
Fórmula molecular |
PbH4 H4P |
Peso molecular |
211 g/mol |
Nombre IUPAC |
plumbane |
InChI |
InChI=1S/Pb.4H |
Clave InChI |
XRCKXJLUPOKIPF-UHFFFAOYSA-N |
SMILES |
[PbH4] |
SMILES canónico |
[PbH4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















